dl-Alanylglycylglycine
Overview
Description
dl-Alanylglycylglycine: is a tripeptide composed of alanine, glycine, and glycine residues. It is a synthetic compound with the molecular formula C7H13N3O4 and a molecular weight of 203.1958 g/mol . This compound is often used in peptide synthesis and research due to its stability and well-defined structure.
Mechanism of Action
dl-Alanylglycylglycine, also known as DL-Alanyl-glycyl-glycine, is a tripeptide used for proteomics research . The following sections will detail its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: dl-Alanylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids to a growing peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (alanine and glycine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: dl-Alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of oxo-peptides.
Reduction: Formation of reduced peptides with additional hydrogen atoms.
Substitution: Formation of substituted peptides with new functional groups.
Scientific Research Applications
dl-Alanylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions due to its well-defined structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Comparison with Similar Compounds
dl-Alanylglycylglycine: C7H13N3O4
dl-Valylglycylglycine: C9H17N3O4
dl-Alanyl-dl-serine: C6H12N2O4
Carbobenzoxy-l-alanylglycylglycine: C14H18N3O5
dl-Bromoisovalerylglycine: C7H12BrNO3
Comparison: this compound is unique due to its specific sequence of alanine and glycine residues, which confer distinct structural and functional properties. Compared to other similar compounds, this compound has a simpler structure, making it easier to synthesize and study. Its stability and well-defined structure make it a valuable model compound in peptide research .
Properties
IUPAC Name |
2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWRRFOPXVGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919001 | |
Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-21-9, 3146-40-5, 89921-48-2 | |
Record name | Alanylglycylglycine (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC36654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D,L-ALANYLGLYCYLGLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article investigates the partial molar volumes (V0) of various peptides, including DL-Alanyl-glycyl-glycine, at 35°C. How does the study explain the observed increase in V0 for these peptides at 35°C compared to 25°C?
A1: The study attributes the increase in partial molar volumes (V0) at 35°C compared to 25°C to the influence of temperature on solute-solvent interactions []. While the study doesn't delve into specific interactions for DL-Alanyl-glycyl-glycine, it suggests that the increased thermal energy at 35°C likely weakens the structuring of water molecules around the peptide, leading to a slight expansion in the volume occupied by the solute. This phenomenon highlights the importance of considering temperature effects when studying peptide behavior in solution.
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